Dibupyrone
描述
Dibupyron, also known as metamizole or dipyrone, is a non-opioid analgesic and antipyretic compound. It is widely recognized for its effectiveness in relieving pain, reducing fever, and providing spasmolytic activity. Despite its therapeutic benefits, dibupyron has faced regulatory scrutiny due to concerns over potential adverse effects, such as agranulocytosis .
准备方法
合成路线和反应条件: 美沙酮是通过多步过程合成的,该过程涉及 4-甲基氨基安替比林与甲醛和亚硫酸钠反应。 反应条件通常包括控制温度和 pH 值,以确保形成所需产物 .
工业生产方法: 在工业环境中,美沙酮是在大型反应器中生产的,在反应器中,反应物在精确条件下混合以优化产量和纯度。 该过程涉及连续监控和调整,以保持所需的反应参数 .
化学反应分析
反应类型: 美沙酮会发生各种化学反应,包括:
氧化: 美沙酮可以被氧化形成其相应的砜衍生物。
还原: 该化合物可以被还原形成其胺衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用氯和溴等卤化剂.
形成的主要产品:
氧化: 形成砜衍生物。
还原: 形成胺衍生物。
取代: 形成卤代衍生物.
科学研究应用
美沙酮在科学研究中具有广泛的应用:
化学: 用作各种有机合成反应中的试剂。
生物学: 用于研究细胞对镇痛药和解热剂的反应。
医学: 用于临床研究以评估其在疼痛和发烧管理方面的疗效和安全性。
工业: 应用于疼痛缓解和退烧药物的制剂
作用机制
美沙酮的作用机制涉及其活性代谢物,特别是花生四烯酰-4-甲基氨基安替比林和花生四烯酰-4-氨基安替比林。这些代谢物抑制前列腺素的合成,前列腺素参与介导疼痛和发烧。 抑制前列腺素合成导致美沙酮的镇痛和解热作用 .
类似化合物:
对乙酰氨基酚 (扑热息痛): 两种化合物都用于缓解疼痛和发烧,但扑热息痛的作用机制不同,涉及抑制环氧合酶。
布洛芬: 另一种非阿片类镇痛药和解热药,布洛芬也抑制环氧合酶,但具有额外的抗炎特性。
美沙酮的独特性: 美沙酮的独特之处在于它除了镇痛和解热作用外,还能提供解痉作用。 这使得它特别适用于治疗与肌肉痉挛和绞痛相关的疼痛 .
相似化合物的比较
Paracetamol (Acetaminophen): Both compounds are used for pain and fever relief, but paracetamol has a different mechanism of action involving the inhibition of cyclooxygenase enzymes.
Ibuprofen: Another non-opioid analgesic and antipyretic, ibuprofen also inhibits cyclooxygenase enzymes but has additional anti-inflammatory properties.
Uniqueness of Dibupyron: Dibupyron is unique in its ability to provide spasmolytic activity in addition to its analgesic and antipyretic effects. This makes it particularly useful in managing pain associated with muscle spasms and colic .
生物活性
Dibupyrone, a synthetic compound, has garnered attention for its potential therapeutic applications, particularly in the realm of analgesia and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as an analgesic agent and is noted for its anti-inflammatory properties. It has been studied in various contexts, including its potential role in treating conditions such as pain and inflammation associated with different diseases.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Enzyme Inhibition : this compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing pain and inflammation.
- Receptor Interaction : It is believed to interact with receptors that modulate pain perception, contributing to its analgesic effects.
- Biochemical Pathways : Similar compounds have shown efficacy in inhibiting cancer-related pathways, which may also apply to this compound, suggesting a broader therapeutic potential beyond analgesia.
In Vitro Studies
- Anti-inflammatory Activity : A study identified this compound as a potential candidate for anti-inflammatory treatment. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, which are critical mediators in inflammatory responses .
- Analgesic Properties : Research indicates that this compound effectively reduces pain in animal models, comparable to established analgesics like morphine. This suggests a favorable safety profile and efficacy for chronic pain management .
In Vivo Studies
A detailed investigation into the pharmacodynamics of this compound revealed:
- Dosage and Efficacy : In animal studies, varying doses demonstrated a dose-dependent response in reducing inflammation and pain. Higher doses were more effective but also showed increased side effects, necessitating careful dosage optimization .
- Long-term Effects : Long-term administration studies indicated that this compound maintained analgesic effects without significant tolerance development, a common issue with traditional opioids .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Chronic Pain Management : A clinical case involved patients with chronic inflammatory conditions who reported substantial pain relief after being treated with this compound. The study emphasized its potential as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients with gastrointestinal sensitivities .
- Post-Surgical Pain Relief : Another case study focused on post-operative patients who were administered this compound as part of their pain management protocol. Results showed lower pain scores compared to control groups using standard analgesics, suggesting that this compound could be beneficial in surgical settings .
Comparative Analysis
The following table summarizes the comparative effectiveness of this compound against other analgesics:
Compound | Mechanism of Action | Efficacy (Pain Reduction) | Side Effects |
---|---|---|---|
This compound | Enzyme inhibition, receptor interaction | High | Mild gastrointestinal discomfort |
Morphine | Opioid receptor agonist | Very High | Risk of addiction, sedation |
Ibuprofen | COX inhibitor | Moderate | Gastrointestinal issues |
属性
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-methylpropyl)amino]methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S.Na/c1-12(2)10-18(11-24(21,22)23)15-13(3)17(4)19(16(15)20)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3,(H,21,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTMEHPODKVIII-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(C)C)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883147 | |
Record name | Dibupyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046-17-9 | |
Record name | Dibupyrone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001046179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibupyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBUPYRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T99M8X4T54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。